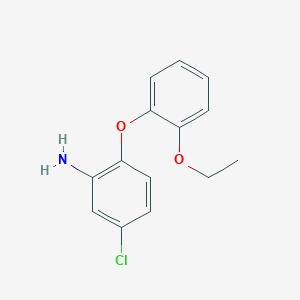
5-Chloro-2-(2-ethoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-(2-ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 . This compound is a white crystalline powder with a molecular weight of 263.73 g/mol. The “chloro” and the “ethoxyphenoxy” groups are attached to the benzene ring through the nitrogen atom.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-ethoxyphenoxy)aniline consists of a benzene ring with a chlorine atom and an ethoxyphenoxy group attached to it through a nitrogen atom. The molecular weight of this compound is 263.73 g/mol .Scientific Research Applications
Proteomics Research
5-Chloro-2-(2-ethoxyphenoxy)aniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.
Environmental Pollution Mitigation
This compound can be used in studies related to environmental pollution mitigation . For instance, it could be used in research on the decolorization and degradation of different functional textile azo dyes by Streptomyces albidoflavus 3MGH . This research is crucial for mitigating and managing environmental pollution caused by the improper disposal of dyes and effluents from the textile industry .
Biodegradation Mechanisms
5-Chloro-2-(2-ethoxyphenoxy)aniline can be used in studies exploring biodegradation mechanisms . For example, it could be used in research on the biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH . This research is important for understanding how microorganisms can be used to break down harmful substances in the environment .
Analytical Techniques
This compound can be used in various analytical techniques . For instance, it could be used in Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the degraded byproducts of dyes . These techniques are crucial for understanding the changes in chemical structures during biodegradation .
Life Science Research
5-Chloro-2-(2-ethoxyphenoxy)aniline can be used in life science research . Life science research encompasses a wide range of fields, including cell biology, genomics, and proteomics. This compound could be used in various experiments and analyses in these fields .
properties
IUPAC Name |
5-chloro-2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDPOWDGISGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-ethoxyphenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

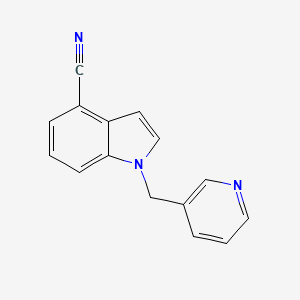

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)


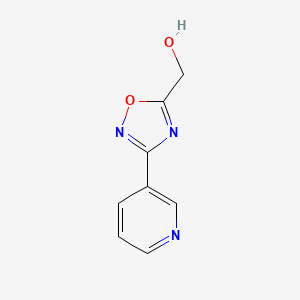
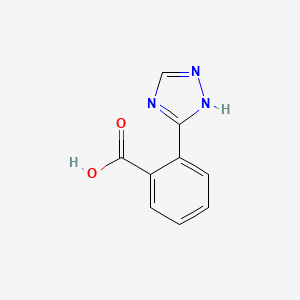
![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
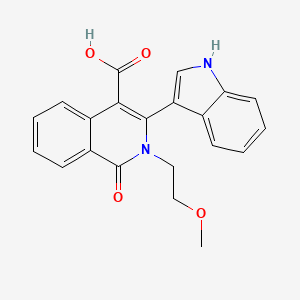
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)
